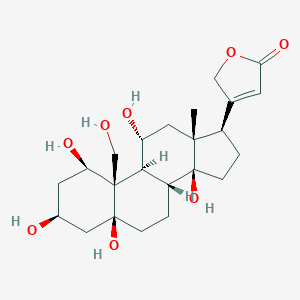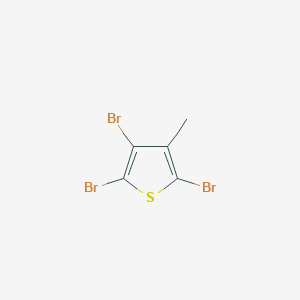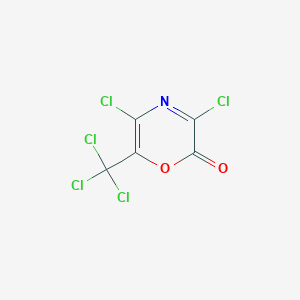
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one, also known as Dioxazinone, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a heterocyclic organic molecule that contains both chlorine and oxygen atoms in its structure. In
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in disease states. 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to bind to the active site of these enzymes and proteins, thereby preventing their normal function.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be easily synthesized in large quantities, making it readily available for use in research. However, one limitation of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is its potential toxicity. Researchers must take caution when handling this compound to prevent any adverse effects.
Future Directions
There are numerous future directions for research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one. One potential area of research is the development of new synthetic methods for this compound. Additionally, further investigation into the mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the discovery of new therapeutic targets for various diseases. Finally, research could focus on the optimization of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one derivatives for increased potency and selectivity.
In conclusion, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is a promising compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be achieved through a multistep process that involves the reaction of trichloromethyl isocyanate with 3,5-dichloroaniline. This reaction results in the formation of a trichloromethyl-substituted urea intermediate, which is then cyclized to form the oxazinone ring. The final product is obtained through purification and isolation procedures.
Scientific Research Applications
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to have various scientific research applications, especially in the field of medicinal chemistry. It has been studied for its potential use as a pharmacological tool to investigate the role of certain proteins in disease states. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been used as a building block in the synthesis of other biologically active molecules.
properties
CAS RN |
131882-10-5 |
|---|---|
Product Name |
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one |
Molecular Formula |
C5Cl5NO2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
InChI Key |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



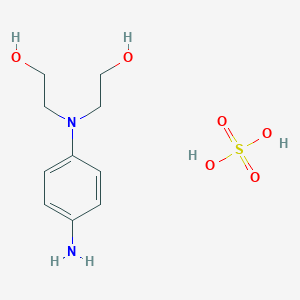
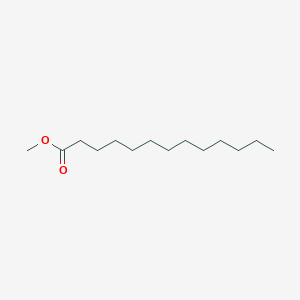

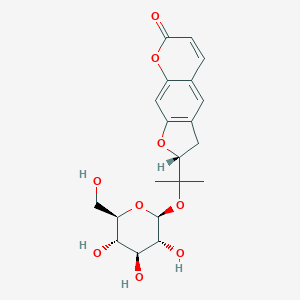
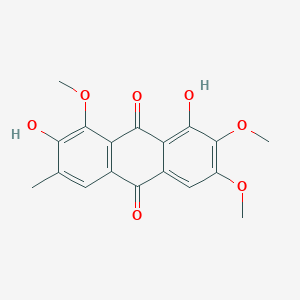
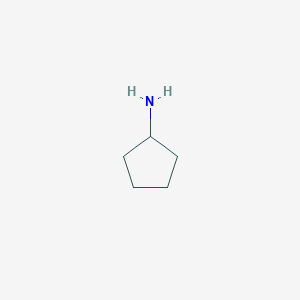
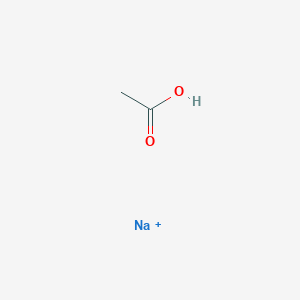
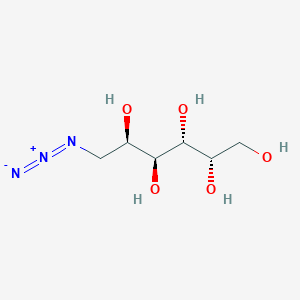
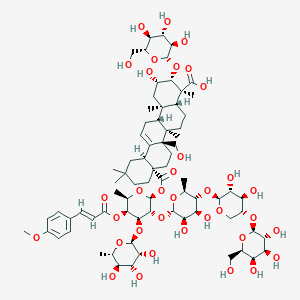
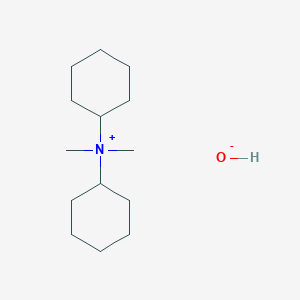

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
